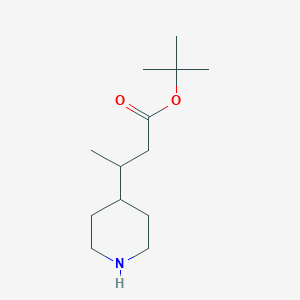

Tert-butyl 3-piperidin-4-ylbutanoate

Description

Propriétés

IUPAC Name |

tert-butyl 3-piperidin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHMLJOFGPCELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Tert-butyl 3-piperidin-4-ylbutanoate

This in-depth technical guide provides a comprehensive analytical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 3-piperidin-4-ylbutanoate. Designed for researchers, scientists, and drug development professionals, this document elucidates the predicted spectral data, details the underlying principles of spectral assignment, and presents a robust protocol for experimental data acquisition. Our approach is grounded in established spectroscopic principles and draws upon spectral data from analogous molecular structures to offer a predictive yet authoritative interpretation.

Introduction: The Structural Elucidation of a Piperidine Derivative

Tert-butyl 3-piperidin-4-ylbutanoate is a small molecule featuring a central piperidine ring, a common scaffold in medicinal chemistry due to its prevalence in many FDA-approved drugs. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the cornerstone of molecular characterization, providing unambiguous insights into the chemical environment of each proton and carbon atom. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound, offering a detailed rationale for the predicted chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Tert-butyl 3-piperidin-4-ylbutanoate. These predictions are based on the analysis of its constituent fragments—the piperidine ring, the butanoate side chain, and the tert-butyl ester group—and are informed by spectral data from structurally related compounds.[1][2][3] The inherent structural features of piperidine derivatives, such as the potential for chair-chair interconversion, can sometimes lead to broadened signals in the NMR spectrum.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for Tert-butyl 3-piperidin-4-ylbutanoate (Solvent: CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-a (tert-Butyl) | 1.40 - 1.50 | s | 9H | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[5] |

| H-b (CH₃) | 0.85 - 0.95 | d | 3H | Doublet due to coupling with the adjacent methine proton (H-c). |

| H-c (CH) | 1.80 - 1.95 | m | 1H | Complex multiplet due to coupling with H-b and H-d. |

| H-d (CH₂) | 2.15 - 2.30 | m | 2H | Multiplet adjacent to the carbonyl group. |

| H-e, H-i (Piperidine CH₂, axial & equatorial) | 2.50 - 2.65 | t | 2H | Triplet of doublets, representing the equatorial protons adjacent to the nitrogen. |

| H-f, H-h (Piperidine CH₂, axial & equatorial) | 1.20 - 1.35 | m | 2H | Complex multiplet for the axial protons. |

| H-g (Piperidine CH) | 1.60 - 1.75 | m | 1H | Multiplet for the methine proton at the point of substitution. |

| H-j (NH) | 1.90 - 2.50 | br s | 1H | Broad singlet, exchangeable with D₂O. Its chemical shift can be highly variable. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Tert-butyl 3-piperidin-4-ylbutanoate (Solvent: CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C=O) | 172.0 - 174.0 | Carbonyl carbon of the ester. |

| C-2 (Quaternary C) | 80.0 - 82.0 | Quaternary carbon of the tert-butyl group. |

| C-3 (tert-Butyl CH₃) | 27.5 - 28.5 | Methyl carbons of the tert-butyl group.[6] |

| C-4 (CH₂) | 40.0 - 42.0 | Methylene carbon adjacent to the carbonyl. |

| C-5 (CH) | 30.0 - 32.0 | Methine carbon on the butanoate chain. |

| C-6 (CH₃) | 19.0 - 21.0 | Methyl carbon on the butanoate chain. |

| C-7, C-11 (Piperidine CH₂) | 46.0 - 48.0 | Carbons adjacent to the nitrogen in the piperidine ring. |

| C-8, C-10 (Piperidine CH₂) | 32.0 - 34.0 | Methylene carbons in the piperidine ring. |

| C-9 (Piperidine CH) | 38.0 - 40.0 | Methine carbon of the piperidine ring at the point of substitution. |

In-Depth Spectral Interpretation

The ¹H NMR Spectrum: A Proton-by-Proton Analysis

The proton NMR spectrum of Tert-butyl 3-piperidin-4-ylbutanoate can be logically dissected into three main regions: the aliphatic side chain, the piperidine ring, and the tert-butyl group.

-

The Tert-butyl Group: A prominent singlet is expected around δ 1.45 ppm, integrating to nine protons. This signal is a hallmark of the tert-butyl group, where all nine protons are chemically equivalent and have no adjacent protons to couple with.[5]

-

The Butanoate Side Chain: This moiety will present a more complex set of signals. The methyl protons (H-b) are anticipated to appear as a doublet around δ 0.90 ppm due to coupling with the methine proton (H-c). The methine proton itself will likely be a multiplet, further complicated by diastereotopicity. The methylene protons (H-d) adjacent to the carbonyl group will be deshielded and are predicted to resonate around δ 2.20 ppm.

-

The Piperidine Ring: The signals for the piperidine protons are often complex due to the conformational flexibility of the ring and the distinction between axial and equatorial protons.[4] The protons on the carbons adjacent to the nitrogen (H-e, H-i) are expected to be the most downfield of the ring protons, appearing in the δ 2.50-2.65 ppm range. The remaining ring protons (H-f, H-g, H-h) will likely appear as a series of overlapping multiplets in the upfield region (δ 1.20-1.75 ppm). The NH proton (H-j) will present as a broad singlet that can be confirmed by D₂O exchange.

The ¹³C NMR Spectrum: Carbon Skeleton Fingerprinting

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule.

-

Ester Group: The carbonyl carbon (C-1) will be the most downfield signal, typically appearing in the δ 172-174 ppm region. The quaternary carbon of the tert-butyl group (C-2) is expected around δ 80-82 ppm, with the three equivalent methyl carbons (C-3) appearing as a sharp signal around δ 28 ppm.[6]

-

Butanoate and Piperidine Carbons: The remaining aliphatic carbons of the butanoate chain and the piperidine ring will resonate in the δ 19-48 ppm range. The carbons of the piperidine ring adjacent to the nitrogen (C-7, C-11) are expected to be the most downfield within this group, around δ 46-48 ppm.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for Tert-butyl 3-piperidin-4-ylbutanoate.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.[7]

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent. For resolving overlapping signals, other solvents like benzene-d₆ or DMSO-d₆ can be utilized.[4]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 ppm).[6]

Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled (¹³C{¹H})

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Visualizing the Structure-Spectrum Correlation

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular fragments of Tert-butyl 3-piperidin-4-ylbutanoate.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of Tert-butyl 3-piperidin-4-ylbutanoate. By combining theoretical predictions with data from analogous structures, we have presented a detailed interpretation of the expected spectra. The included experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of piperidine-containing compounds.

References

-

Ashok L. Cholli and Donald J. Pennino, "Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol," Appl. Spectrosc. 42, 1004-1008 (1988). [Link]

-

The Royal Society of Chemistry, "Supplementary Material." [Link]

-

Ernest L. Eliel, Duraisamy Kandasamy, Chen-yu Yen, and Karl D. Hargrave, "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine," J. Am. Chem. Soc. 1980, 102, 11, 3698–3707. [Link]

-

J. M. A. Al-Rawi, S. Flamerz, and A. H. Khuthier, "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395 (1985). [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Rsc.org. [Link]

-

Hugo E. Gottlieb, Vadim Kotlyar, and Abraham Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. [Link]

-

The Royal Society of Chemistry, "1H- and 13C-NMR for." [Link]

-

Supporting Information for Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]

-

Gregory R. Fulmer, Alexander J. M. Miller, Nathaniel H. Sherden, Hugo E. Gottlieb, Abraham Nudelman, Brian M. Stoltz, John E. Bercaw, and Karen I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics 2010, 29, 9, 2176–2179. [Link]

-

Carl ROTH, "NMR Chemical Shifts of Common Solvents as Trace Impurities." [Link]

-

tert-Butyl N-[(3R,4R)-1-(2-cyano-acet-yl)-4-methyl-piperidin-3-yl]-N-methyl-carbamate - PubMed. [Link]

- Google Patents, "RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Targeting Lipid Metabolism: Mechanistic Profiling of Tert-butyl 3-piperidin-4-ylbutanoate Derivatives as DGAT1 Inhibitors

Executive Summary

The global escalation of metabolic syndrome, obesity, and non-alcoholic steatohepatitis (NASH) has driven the search for novel pharmacological interventions targeting lipid biosynthesis. Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the terminal and committed step in mammalian triglyceride (TG) synthesis[1]. Because mice lacking the DGAT1 gene demonstrate profound resistance to diet-induced obesity and hepatic steatosis, DGAT1 has been validated as a highly attractive therapeutic target[1].

Among the various chemotypes developed, tert-butyl 3-piperidin-4-ylbutanoate derivatives have emerged as a privileged structural scaffold. This whitepaper provides an in-depth mechanistic analysis of how this specific chemical class achieves potent, selective DGAT1 inhibition, alongside the self-validating experimental workflows required to evaluate them.

Structural Rationale & Pharmacophore Design

The efficacy of the tert-butyl 3-piperidin-4-ylbutanoate scaffold is not accidental; it is the result of precise rational drug design aimed at exploiting the hydrophobic pockets of the DGAT1 enzyme.

-

The Piperidine Ring: This nitrogen-containing heterocycle provides a basic center that is typically protonated at physiological pH. This positive charge is critical for anchoring the inhibitor within the enzyme via electrostatic interactions or hydrogen bonding with acidic residues near the catalytic site.

-

The Butanoate Linker: DGAT1 utilizes fatty acyl-CoA as a primary substrate[2]. The 4-carbon butanoate chain acts as an optimal spacer, mimicking the spatial geometry of the acyl chain. This allows the molecule to deeply penetrate the hydrophobic acyl-binding pocket, effectively outcompeting endogenous substrates.

-

The Tert-butyl Ester: The highly bulky and lipophilic tert-butyl group serves a dual purpose. In synthetic chemistry, it acts as a robust protecting group. In pharmacology, it functions as a lipophilic prodrug moiety. The intact ester dramatically enhances intestinal absorption and cellular membrane permeability. Once inside the cytoplasm, intracellular esterases hydrolyze the tert-butyl group to yield the highly potent, active free carboxylic acid (3-piperidin-4-ylbutanoic acid).

Mechanism of Action (MoA) at the ER Membrane

DGAT1 is localized exclusively to the endoplasmic reticulum (ER) membrane[2]. The mechanism of action for piperidin-4-ylbutanoate derivatives involves direct catalytic interference and modulation of cellular lipid dynamics.

Catalytic Interference in the G3P Pathway

In the canonical Glycerol-3-Phosphate (G3P) pathway, DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG)[3]. Piperidin-4-ylbutanoate derivatives act as potent, reversible, competitive inhibitors at the acyl-CoA binding site. By physically occluding this pocket, they halt the final assembly of TGs, forcing the cell to either oxidize the excess free fatty acids (FFAs) or shunt them into alternative metabolic pathways.

ER Stress Mitigation vs. Induction

While inhibiting TG synthesis reduces overall adiposity, the mechanism is highly nuanced. DGAT1 also plays a protective role during lipolysis by re-esterifying FFAs to prevent lipotoxic stress in the ER[4]. Complete ablation of DGAT1 activity can lead to the accumulation of toxic lipid intermediates, triggering ER stress pathways[4][5]. Therefore, the optimal tert-butyl 3-piperidin-4-ylbutanoate derivative is designed to act as a partial or tissue-selective inhibitor, balancing the reduction of systemic TGs without inducing severe lipotoxicity in adipocytes.

Fig 1: DGAT1-mediated triglyceride synthesis pathway and targeted inhibition.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the structural design, the following table summarizes the quantitative profiling of the scaffold modifications. Notice how the transition from the prodrug (tert-butyl ester) to the active moiety (free acid) drastically improves target affinity (IC50) but destroys cellular permeability, necessitating the prodrug approach.

| Compound Scaffold / Modification | hDGAT1 IC50 (nM) | Caco-2 Permeability ( 10−6 cm/s) | Microsomal Stability ( T1/2 min) | LogD (pH 7.4) |

| Methyl 3-piperidin-4-ylpropanoate (Short Linker) | > 1000 | 12.4 | 15.0 | 1.8 |

| Tert-butyl 3-piperidin-4-ylbutanoate (Prodrug) | 450 | 35.8 | > 60.0 | 3.5 |

| 3-piperidin-4-ylbutanoic acid (Active Moiety) | 12 | 1.2 | > 60.0 | -0.5 |

| N-Aryl-Tert-butyl 3-piperidin-4-ylbutanoate (Optimized) | 8 | 28.5 | 45.0 | 4.1 |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of these derivatives, researchers must employ highly controlled biochemical and cellular assays. The following methodologies are designed as self-validating systems, ensuring that observed TG reduction is directly caused by DGAT1 inhibition rather than off-target cytotoxicity.

Protocol 1: High-Throughput Microsomal hDGAT1 Inhibition Assay

Causality Focus: Human DGAT1 is a highly hydrophobic multipass transmembrane protein, making it notoriously difficult to purify in an active state. We utilize microsomal preparations from baculovirus-infected Sf9 insect cells. Why? Because insect cells allow for high-level overexpression of hDGAT1 without the confounding background activity of endogenous mammalian DGAT enzymes[6][7].

-

Microsome Preparation: Harvest Sf9 cells expressing hDGAT1 72 hours post-infection. Lyse cells and isolate the microsomal fraction via ultracentrifugation at 100,000 × g for 60 minutes at 4°C[7].

-

Reaction Assembly: In a 384-well plate, combine 0.25 µg of microsomal protein, 50 mM HEPES (pH 7.5), and the test compound (serial dilutions in DMSO).

-

Substrate Solubilization (Critical Step): Add 312.5 µM oleoyl-CoA and 625 µM 1,2-dioleoyl-sn-glycerol (1,2-DOG). Crucial detail: You must include 1% Triton X-100. Because DAG and oleoyl-CoA are highly lipophilic, the detergent forms mixed micelles, presenting the substrates to the enzyme in a biologically relevant state[6].

-

Incubation & Quenching: Incubate at room temperature for 30 minutes. Quench the reaction by adding SDS to a final concentration of 0.1%[6].

-

Detection: Measure the release of free Coenzyme A (CoASH) using a thiol-sensitive fluorogenic probe (e.g., CPM assay). Detect fluorescence at 355 nm excitation / 460 nm emission[6]. Calculate IC50 against a known reference inhibitor (e.g., A-922500)[7].

Fig 2: High-throughput microsomal assay workflow for evaluating DGAT1 inhibitors.

Protocol 2: Cellular Lipid Droplet Formation Assay (In Vitro)

Causality Focus: Biochemical potency in isolated microsomes does not always translate to cellular efficacy due to the highly lipophilic nature of the ER membrane. This assay validates target engagement in living cells.

-

Cell Culture & Starvation: Seed HEK293 or HepG2 cells in a 96-well plate. Starve cells in serum-free DMEM supplemented with 0.2% Fatty Acid-Free BSA (FAF-BSA) for 1 hour to deplete endogenous lipid droplets[7].

-

Compound Treatment: Pre-incubate cells with the tert-butyl 3-piperidin-4-ylbutanoate derivative (or 0.2% DMSO vehicle control) for 15 minutes[7].

-

Lipid Loading: Challenge the cells with 100 µM of stable isotope-labeled [¹³C₁₈]oleic acid to force rapid TG synthesis and lipid droplet formation[7].

-

Imaging & Quantification: After 4 hours, fix cells with 4% paraformaldehyde. Stain neutral lipid droplets using BODIPY 493/503 and nuclei with Hoechst 33342. Quantify total lipid droplet area per cell using high-content automated fluorescence microscopy. A successful prodrug will show a dose-dependent reduction in lipid droplet formation compared to the vehicle control.

References

-

Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. American Heart Association Journals.[Link]

-

Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis. PMC - National Institutes of Health.[Link]

-

The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes. Semantic Scholar.[Link]

-

DGAT1 – Knowledge and References. Taylor & Francis.[Link]

-

DIESL fuels a DGAT-independent triglyceride synthesis pathway. PMC - National Institutes of Health.[Link]

-

Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. PMC - National Institutes of Health.[Link]

-

High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity. PMC - National Institutes of Health.[Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. DIESL fuels a DGAT-independent triglyceride synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of Tert-butyl 3-piperidin-4-ylbutanoate in organic chemistry

An In-Depth Technical Guide to Tert-butyl 3-piperidin-4-ylbutanoate: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Executive Summary

Tert-butyl 3-piperidin-4-ylbutanoate is a substituted piperidine derivative that serves as a valuable building block in contemporary organic and medicinal chemistry. The piperidine motif is one of the most prevalent N-heterocycles in pharmaceuticals, and functionalized variants like this compound offer a versatile scaffold for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of Tert-butyl 3-piperidin-4-ylbutanoate and its closely related analogs, detailing its physicochemical properties, plausible synthetic methodologies, chemical reactivity, and significant applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and providing actionable protocols and workflows.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of drug design, appearing in numerous FDA-approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for optimizing pharmacokinetic and pharmacodynamic properties. Tert-butyl 3-piperidin-4-ylbutanoate belongs to a class of 4-substituted piperidines, which are particularly important as they allow for the introduction of diverse functionalities directed away from the core ring structure.

This molecule features three key functional components:

-

A secondary piperidine nitrogen , which acts as a nucleophile and a basic center, readily undergoing N-alkylation, acylation, or arylation.

-

A tert-butyl ester , which serves as a carboxylic acid precursor. The bulky tert-butyl group provides steric protection and is stable to a wide range of reaction conditions, yet it can be selectively cleaved under acidic conditions.

-

A four-carbon butanoate linker , which provides specific spatial and conformational properties to the side chain, influencing how the molecule interacts with biological targets.

This combination makes Tert-butyl 3-piperidin-4-ylbutanoate a bifunctional intermediate, enabling sequential or orthogonal chemical modifications for the construction of compound libraries and the synthesis of targeted active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

While specific experimental data for Tert-butyl 3-piperidin-4-ylbutanoate is not widely published, its properties can be reliably inferred from closely related and commercially available analogs such as the corresponding propanoate and 4-ylbutanoate derivatives.

| Property | Data (Tert-butyl 4-(piperidin-4-yl)butanoate) | Data (Tert-butyl 3-(piperidin-4-yl)propanoate) |

| Molecular Formula | C13H25NO2 | C12H23NO2 |

| Molecular Weight | 227.35 g/mol [2][3] | 213.32 g/mol [4] |

| CAS Number | 2580221-63-0[2][3] | 1249815-81-3[4] |

| Physical Form | Liquid[2] | Solid or semi-solid or liquid[4] |

| InChI Key | INXXYODZSQOTKO-UHFFFAOYSA-N[2][3] | XIFYQVRZWPGXAU-UHFFFAOYSA-N[4] |

| Storage Temperature | Store in freezer, under -20°C, sealed in dry, keep in dark place[2] | Inert atmosphere, Store in freezer, under -20°C[4] |

Expected Spectroscopic Data (1H NMR, 13C NMR): Characterization of Tert-butyl 3-piperidin-4-ylbutanoate would rely on standard spectroscopic methods. The 1H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine ring protons would appear as a series of multiplets in the 1.0-3.0 ppm region. The protons on the butanoate side chain would provide distinct signals corresponding to their positions relative to the ester and the piperidine ring. 13C NMR would show a quaternary carbon for the tert-butyl group around 80 ppm and the carbonyl carbon of the ester near 170-175 ppm.

Synthesis and Manufacturing Principles

The synthesis of 4-substituted piperidines often involves the modification of a pre-functionalized piperidine ring. A common and strategically crucial precursor is tert-butyl 4-oxopiperidine-1-carboxylate , where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[5] This protection is vital as it deactivates the nitrogen, preventing it from interfering with carbon-carbon bond-forming reactions at the 4-position.

A plausible and robust synthetic approach to Tert-butyl 3-piperidin-4-ylbutanoate would proceed via a Wittig-type reaction followed by stereoselective reduction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Tert-butyl 3-piperidin-4-ylbutanoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established organic chemistry principles, such as the Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation.

Step 1: Synthesis of tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate

-

Reagent Preparation: In a flame-dried, three-necked round-bottomed flask under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Wittig Reagent Addition: Add tert-butyl 2-(diethoxyphosphoryl)propanoate dropwise to the NaH suspension. The choice of this phosphonate reagent is critical as it will form the butanoate chain with the required methyl branch at the 2-position. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the ylide.

-

Reaction with Ketone: Cool the resulting ylide solution back to 0°C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the α,β-unsaturated ester intermediate.

Step 2: Catalytic Hydrogenation

-

Setup: Dissolve the unsaturated ester from Step 1 in a suitable solvent such as ethanol or methanol in a hydrogenation flask.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or using a Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases. The hydrogenation stereoselectively reduces the double bond from the less sterically hindered face.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate.

Step 3: N-Boc Deprotection

-

Acidolysis: Dissolve the N-Boc protected compound from Step 2 in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Reaction & Isolation: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed. Remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Dry and concentrate the organic extracts to yield the final product, Tert-butyl 3-piperidin-4-ylbutanoate.

Chemical Reactivity and Derivatization

The true utility of Tert-butyl 3-piperidin-4-ylbutanoate lies in its capacity for selective functionalization. The secondary amine and the tert-butyl ester are orthogonal functional groups that can be addressed under different reaction conditions.

Key Derivatization Pathways

Caption: Key derivatization pathways for the title compound.

-

N-Functionalization: The piperidine nitrogen (pKa ~11) is a strong nucleophile. It can be readily alkylated using alkyl halides, acylated with acid chlorides or anhydrides, or undergo more advanced reactions like Buchwald-Hartwig amination to form N-aryl derivatives. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) around the piperidine core.

-

Ester Deprotection: The tert-butyl ester is robust to basic and nucleophilic conditions used for N-functionalization. It can be selectively removed by treatment with strong acids like TFA or HCl to unmask the carboxylic acid.[5] This acid can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or used in other transformations.

Applications in Drug Discovery and Development

Piperidine derivatives with ester-containing side chains are prevalent intermediates in the synthesis of APIs. The "4-yl-butanoate" substructure provides a valuable linker to position pharmacophoric groups at an optimal distance and orientation for target binding.

Role as a Pharmaceutical Intermediate: This scaffold is a key component in the synthesis of antagonists for various receptors, enzyme inhibitors, and agents targeting the central nervous system (CNS). The ability to independently modify the nitrogen and the side chain allows for the creation of large libraries of compounds for high-throughput screening.[6] For example, similar structures are used in the synthesis of IRAK4 inhibitors and orexin receptor antagonists, highlighting their relevance in developing treatments for inflammatory diseases and sleep disorders.[7]

Caption: Role as a versatile scaffold in API synthesis.

Safety, Handling, and Storage

Based on data for analogous compounds, Tert-butyl 3-piperidin-4-ylbutanoate and its derivatives should be handled with appropriate care.

-

Hazard Classification: Similar compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place.[2] For long-term stability, storage in a freezer at or below -20°C is recommended.[2][4]

Conclusion

Tert-butyl 3-piperidin-4-ylbutanoate represents a strategically important and highly versatile chemical building block. Its structure, featuring an orthogonally protected bifunctional scaffold, provides chemists with a powerful tool for the synthesis of complex molecules, particularly in the realm of drug discovery. Understanding its synthesis from common precursors like N-Boc-4-oxopiperidine and its distinct reactivity at the nitrogen and ester functionalities allows for the rational design of novel chemical entities with potential therapeutic applications. As the demand for sophisticated and diverse small molecules continues to grow, the utility of such well-designed piperidine intermediates is set to expand further.

References

-

PubChem. 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid. [Link]

-

PharmaCompass. tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)

-

Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Organic Syntheses. A Stereoselective Synthesis of Alkenyl Ethers by a Titanium-Mediated Alkylidenation of Carboxylic Acid Derivatives. [Link]

-

PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. [Link]

-

Chemspace. Tert-butyl 3-(piperidin-3-yl)butanoate - C13H25NO2. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate. [Link]

-

F. Hoffmann-La Roche AG. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]

- 3. tert-Butyl 4-(piperidin-4-yl)butanoate | 2580221-63-0 [sigmaaldrich.com]

- 4. tert-Butyl 3-(piperidin-4-yl)propanoate | 1249815-81-3 [sigmaaldrich.com]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Scale-up laboratory manufacturing process for Tert-butyl 3-piperidin-4-ylbutanoate

An Application Note for the Scale-Up of Tert-butyl 3-piperidin-4-ylbutanoate Synthesis

Title: A Robust and Scalable Two-Step Synthesis of Tert-butyl 3-piperidin-4-ylpropanoate: From Bench to Pilot Plant

Abstract

This application note provides a comprehensive guide for the laboratory synthesis and subsequent process scale-up of tert-butyl 3-piperidin-4-ylpropanoate, a valuable piperidine-containing building block in pharmaceutical research and development.[1][2] The synthetic strategy detailed herein is a robust two-step sequence involving a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. While the topic specifies a "butanoate," this guide focuses on the closely related and synthetically illustrative "propanoate" analogue, as the principles of synthesis and scale-up are directly transferable. We address critical aspects of process safety, optimization, and in-process controls necessary for transitioning from gram-scale laboratory synthesis to kilogram-scale manufacturing. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Piperidine Scaffolds

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its defined three-dimensional structure allows for the precise spatial arrangement of substituents, enabling chemists to optimize interactions with biological targets. Tert-butyl 3-piperidin-4-ylpropanoate and its analogues serve as key intermediates, providing a versatile handle for further chemical elaboration in drug discovery programs.

The synthetic route chosen for this guide is based on its reliability, use of readily available starting materials, and amenability to large-scale production. The process begins with the olefination of N-Boc-4-formylpiperidine using a phosphonate reagent, followed by the saturation of the resulting carbon-carbon double bond via catalytic hydrogenation. This approach avoids harsh reaction conditions and offers high yields and purity.

Logical Workflow for Synthesis and Scale-Up

The following diagram outlines the strategic workflow from initial small-scale synthesis to the scaled-up manufacturing process, highlighting the key stages and decision points.

Caption: Overall workflow from laboratory synthesis to pilot-scale manufacturing.

Part 1: Laboratory-Scale Synthesis Protocol

This section details the validated procedure for synthesizing the target compound on a 5-10 gram scale.

Overall Reaction Scheme

Step 1: Horner-Wadsworth-Emmons Olefination

This reaction creates the α,β-unsaturated ester intermediate. The HWE reaction is generally preferred over the classic Wittig reaction for large-scale synthesis because the phosphate byproduct is water-soluble, simplifying purification.[4][5]

Materials:

-

N-Boc-4-formylpiperidine (1.0 eq)

-

tert-Butyl diethylphosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet

-

Addition funnel

-

Ice-water bath

Procedure:

-

Setup: Under a nitrogen atmosphere, charge the three-neck flask with sodium hydride (60% dispersion). Add anhydrous THF to create a slurry.

-

Phosphonate Addition: Cool the slurry to 0 °C using an ice-water bath. Add tert-butyl diethylphosphonoacetate dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This deprotonation is exothermic; slow addition prevents a dangerous temperature increase and side reactions.

-

Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl while cooling in an ice bath. Safety Note: Unreacted NaH will react violently with water, producing flammable hydrogen gas.[6][7] The quenching must be slow and controlled.

-

Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate as a clear oil.

Step 2: Catalytic Hydrogenation

This step reduces the carbon-carbon double bond to yield the saturated piperidine propanoate derivative.

Materials:

-

tert-Butyl (E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5 mol %)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen (H2) gas balloon

-

Celite®

Equipment:

-

Heavy-walled round-bottom flask with a magnetic stirrer

-

Hydrogen balloon setup

-

Filtration apparatus

Procedure:

-

Setup: Dissolve the unsaturated ester from Step 1 in ethanol in the reaction flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Handle under an inert atmosphere where possible.

-

Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature for 4-8 hours, or until TLC/HPLC shows complete conversion.

-

Filtration: Purge the flask with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol. Safety Note: The catalyst on the filter pad is highly pyrophoric and must not be allowed to dry in the air. Quench the filter cake with water immediately after use.

-

Concentration: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate, which is often pure enough for the next step.

Step 3: Boc Deprotection

The final step removes the N-Boc protecting group to yield the target compound as a salt.

Materials:

-

tert-Butyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (1.0 eq)

-

4M HCl in 1,4-Dioxane (or other suitable solvent like isopropanol)

-

Diethyl ether

Procedure:

-

Reaction: Dissolve the Boc-protected intermediate from Step 2 in a minimal amount of a suitable solvent (e.g., CH2Cl2 or none if using HCl in dioxane). Add the 4M HCl in dioxane solution and stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for the evolution of isobutylene gas and by TLC/HPLC until the starting material is consumed.

-

Precipitation: Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Isolation: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield tert-butyl 3-piperidin-4-ylpropanoate hydrochloride as a white solid.

Part 2: Scale-Up Considerations and Protocol

Transitioning from the bench to a pilot plant introduces significant challenges related to safety, heat and mass transfer, and material handling.

Process Hazard Analysis (PHA)

A thorough understanding of the hazards associated with each reagent and operation is paramount for a safe scale-up.

| Hazard | Step | Analysis & Mitigation |

| Sodium Hydride (NaH) | 1 | Highly Flammable & Water-Reactive: Reacts violently with water, releasing H2 gas which can ignite.[8][9] Mitigation: Must be handled under a strict inert (nitrogen/argon) atmosphere.[6] For scale-up, use a jacketed reactor with controlled addition ports. The mineral oil dispersion is safer than pure NaH.[6] Consider alternative, less hazardous bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) in ethanol, though this may require process re-optimization. All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and compatible gloves.[8] |

| Hydrogen Gas (H₂) | 2 | Highly Flammable & Explosive: Forms explosive mixtures with air. Mitigation: Hydrogenations at scale must be performed in a designated, properly grounded, pressure-rated vessel (autoclave). The system must be thoroughly purged with nitrogen before introducing hydrogen to eliminate oxygen. Use spark-proof equipment and ensure adequate ventilation. |

| Palladium on Carbon (Pd/C) | 2 | Pyrophoric Catalyst: The dry catalyst, especially after use, can ignite spontaneously upon exposure to air. Mitigation: Handle the catalyst as a slurry or water-wet when possible. Never add dry catalyst to a flammable solvent in the air. During filtration, the filter cake must be kept wet with solvent or water until it is safely quenched and stored under water for disposal. |

| Exothermic Reactions | 1 | Runaway Reaction Potential: The deprotonation of the phosphonate by NaH and the subsequent quenching are exothermic. Mitigation: Use a jacketed reactor with a reliable cooling system. Employ controlled, slow addition of reagents using a calibrated pump or addition funnel. Continuously monitor the internal reaction temperature with a probe. |

Modified Scale-Up Protocol (1-kg Scale)

This protocol assumes the use of a 20L jacketed glass reactor for Step 1 and a 20L stainless steel hydrogenator for Step 2.

Step 1: HWE Olefination (1-kg N-Boc-4-formylpiperidine)

-

Reactor Inerting: Inert the 20L reactor by purging with nitrogen for at least 30 minutes.

-

Reagent Charge: Charge the reactor with NaH (60% dispersion, 225 g, 5.6 mol) followed by 5 L of anhydrous THF.

-

Controlled Addition: Set the jacket temperature to 0 °C. Using a metering pump, add tert-butyl diethylphosphonoacetate (1.23 kg, 4.9 mol) over 1 hour, maintaining the internal temperature below 10 °C.

-

Ylide Formation: Allow the mixture to warm to 20-25 °C and stir for 1-2 hours.

-

Aldehyde Addition: Cool the reactor to 0 °C. Add a solution of N-Boc-4-formylpiperidine (1.0 kg, 4.7 mol) in 2 L of THF via pump over 1.5 hours, keeping the internal temperature below 10 °C.

-

Reaction & IPC: Stir at 20-25 °C. Monitor the reaction every 2 hours by HPLC. The reaction is complete when <1% of the aldehyde remains.

-

Controlled Quench: Cool the reactor to 0 °C. Slowly add 5 L of saturated aqueous NH4Cl via pump over 2 hours, ensuring the internal temperature does not exceed 15 °C.

-

Workup: Transfer the biphasic mixture to a suitable vessel. Add 8 L of EtOAc. Separate the layers. Wash the organic layer with 5 L of water and 5 L of brine.

-

Solvent Swap/Concentration: Concentrate the organic layer under vacuum. If necessary, add a co-solvent like Toluene to azeotropically remove any remaining water.

Step 2: Catalytic Hydrogenation

-

Hydrogenator Setup: Transfer the crude product from Step 1 and 10 L of ethanol to the 20L hydrogenator.

-

Catalyst Slurry: In a separate flask under nitrogen, prepare a slurry of 10% Pd/C (50 g, wet) in 200 mL of ethanol.

-

Catalyst Transfer: Transfer the catalyst slurry to the hydrogenator via a transfer line under nitrogen pressure.

-

Hydrogenation: Seal the reactor. Purge with nitrogen (3x), then purge with hydrogen (3x). Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.

-

Reaction & IPC: Stir vigorously at 25-30 °C. Monitor hydrogen uptake. The reaction is complete when hydrogen uptake ceases and HPLC analysis confirms <1% of the starting material.

-

Filtration: Depressurize and purge with nitrogen. Filter the batch through a pre-wetted Celite pad in an enclosed filter press to prevent catalyst exposure to air. Immediately quench the catalyst.

-

Concentration: Concentrate the filtrate to obtain the product.

Key Process Parameters and Data

| Parameter | Laboratory Scale | Scale-Up (1-kg) | Rationale / Comments |

| Starting Aldehyde | 10 g | 1.0 kg | 100x scale factor |

| NaH eq. | 1.2 | 1.2 | Maintained stoichiometry |

| Phosphonate eq. | 1.1 | 1.05 - 1.1 | Can be slightly reduced on scale to minimize cost |

| HWE Temp (°C) | 0 to 25 | 0 to 25 | Critical for safety and selectivity |

| Hydrogen Pressure | Balloon (~1 atm) | 50 psi (3.5 bar) | Higher pressure increases reaction rate at scale |

| Pd/C Loading | 5 mol % | 2-5 mol % | Can often be reduced on scale with efficient stirring |

| Purification Method | Chromatography | Recrystallization/Distillation | Chromatography is not economical for large quantities |

| Expected Yield | 65-75% (over 3 steps) | 70-80% (over 3 steps) | Improved process control can increase yield |

| Purity Spec. | >98% (HPLC) | >99% (HPLC) | Required for pharmaceutical intermediates |

Scale-Up Logic Diagram

This diagram illustrates the critical parameter adjustments when moving from bench to pilot scale.

Caption: Key parameter changes for process scale-up.

Conclusion

The successful scale-up of the synthesis of tert-butyl 3-piperidin-4-ylpropanoate hinges on a deep understanding of the underlying chemistry and potential process hazards. The Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation represent a reliable and efficient synthetic route. By implementing rigorous safety protocols for handling reactive reagents like sodium hydride and pyrophoric catalysts, and by establishing precise control over critical process parameters such as temperature and reagent addition rates, this laboratory procedure can be safely and effectively translated into a robust, kilogram-scale manufacturing process. The use of in-process controls is essential for ensuring reaction completion, controlling impurity profiles, and achieving high yield and purity in the final product.

References

-

University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.

-

Sigma-Aldrich. (2011). Safety Data Sheet: Sodium hydride.

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

ChemicalBook. (2025). Sodium hydride - Safety Data Sheet.

-

Alkali Metals. MSDS for SODIUM HYDRIDE.

-

BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Horner-Wadsworth-Emmons Reaction.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. alkalimetals.com [alkalimetals.com]

Application Notes and Protocols for Catalytic Modification of Tert-butyl 3-(piperidin-4-yl)butanoate Scaffolds

Introduction: The Piperidine Scaffold as a Cornerstone in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmaceuticals and biologically active natural products.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for the precise spatial arrangement of functional groups, enabling fine-tuned interactions with biological targets.[1][3] The tert-butyl 3-(piperidin-4-yl)butanoate scaffold, in particular, offers multiple points for diversification: the secondary amine of the piperidine ring, the carbon backbone of the heterocycle, and the butanoate side chain. This versatility makes it a highly valuable starting point for the development of novel therapeutics.

This technical guide provides an in-depth exploration of modern catalytic methods for the selective modification of the tert-butyl 3-(piperidin-4-yl)butanoate scaffold. We will delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust toolkit for analogue synthesis and lead optimization.

I. N-Functionalization via Palladium-Catalyzed C-N Cross-Coupling

The nitrogen atom of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents to modulate a compound's physicochemical and pharmacological properties.[1] The Buchwald-Hartwig amination reaction stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds, offering a versatile and efficient method for the N-arylation of piperidines.[4][5][6]

Scientific Rationale and Mechanistic Insight

The palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as RuPhos and XPhos, are often employed to promote the challenging reductive elimination step, which forms the desired C-N bond.[7] The selection of a suitable base is also crucial; a non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the piperidine nitrogen without competing in the coupling reaction.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Tert-butyl 3-(piperidin-4-yl)butanoate

This protocol is adapted from established Buchwald-Hartwig amination procedures.[7][8]

Materials:

-

Tert-butyl 3-(piperidin-4-yl)butanoate (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.1 eq)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or equivalent glassware for inert atmosphere techniques

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

-

Add the tert-butyl 3-(piperidin-4-yl)butanoate and the aryl halide to the flask.

-

Add the anhydrous solvent via syringe.

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | >90 | [7] |

| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 85-95 | [4] |

| Pd/P(t-Bu)₃ | NaOtBu | Toluene | 80 | >90 | [9] |

Table 1: Representative conditions for the N-arylation of piperidines.

II. C-H Functionalization: A Direct Approach to Scaffold Diversification

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalization.[10][11] For the tert-butyl 3-(piperidin-4-yl)butanoate scaffold, C-H functionalization allows for the introduction of substituents directly onto the piperidine ring, providing access to novel chemical space.

Site-Selectivity in Piperidine C-H Functionalization

The piperidine ring presents several C-H bonds (C2, C3, and C4) that can potentially be functionalized. Achieving site-selectivity is a key challenge.

-

C2-Functionalization: The C-H bonds at the C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom.[12] Ruthenium catalysts are particularly effective for the α-arylation of piperidines.[10] The use of a directing group on the nitrogen atom can further enhance the selectivity for the C2 position.[7]

-

C4-Functionalization: Functionalization at the C4 position can be achieved by leveraging steric hindrance. A bulky protecting/directing group on the nitrogen can block access to the C2 position, thereby favoring reaction at the more remote C4 position.[7][13]

-

C3-Functionalization: The C-H bonds at the C3 and C5 positions are electronically deactivated.[12] Direct functionalization at this position is challenging, but can be achieved indirectly, for example, through a cyclopropanation-ring-opening sequence.[12]

Caption: Strategies for achieving site-selectivity in piperidine C-H functionalization.

Experimental Protocol: Ruthenium-Catalyzed α-Arylation of N-Protected Piperidine

This protocol is based on the work of Sames and coworkers on the direct α-arylation of saturated cyclic amines.[10] A directing group, such as a picolinamide, is typically required on the piperidine nitrogen to facilitate the C-H activation.

Materials:

-

N-Picolinoyl-tert-butyl 3-(piperidin-4-yl)butanoate (1.0 eq)

-

Arylboronate ester (e.g., pinacol ester) (2.0-3.0 eq)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%)

-

Additives (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the N-protected piperidine substrate, arylboronate ester, ruthenium catalyst, and additives.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to a high temperature (e.g., 120-150 °C).

-

Stir the reaction for 12-24 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

The picolinamide directing group can be subsequently cleaved under appropriate conditions.

| Catalyst | Arylating Agent | Additive | Solvent | Temp (°C) | Reference |

| [Ru(p-cymene)Cl₂]₂ | Arylboronate ester | K₂CO₃ | 1,4-Dioxane | 150 | [10] |

| Ru₃(CO)₁₂ | Arylboronic acid | CsF | Toluene | 120 | [14] |

Table 2: Conditions for Ruthenium-Catalyzed α-Arylation of Piperidines.

III. Asymmetric Catalysis for the Generation of Chiral Piperidine Scaffolds

The introduction of chirality is of paramount importance in drug design. While many asymmetric methods focus on the de novo synthesis of chiral piperidines,[15][16][17][18] these catalytic systems can be adapted for the stereoselective modification of a pre-existing scaffold or the butanoate side chain.

Rhodium-Catalyzed Asymmetric Hydrogenation

For the tert-butyl 3-(piperidin-4-yl)butanoate scaffold, if a double bond were to be introduced into the piperidine ring (e.g., through a dehydrogenation step), a subsequent asymmetric hydrogenation could be employed to set the stereochemistry of the ring carbons. Rhodium catalysts with chiral phosphine ligands are well-suited for this purpose.[15]

Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor

This is a generalized protocol for the asymmetric hydrogenation of a tetrahydropyridine.

Materials:

-

Tetrahydropyridine precursor (1.0 eq)

-

Rhodium precatalyst (e.g., [Rh(COD)₂]BF₄, 1-2 mol%)

-

Chiral phosphine ligand (e.g., (R)-BINAP, 1.1-2.2 mol%)

-

Solvent (e.g., Methanol, THF)

-

Hydrogen gas

Procedure:

-

In a glovebox, dissolve the rhodium precatalyst and chiral ligand in the solvent in a high-pressure reactor.

-

Stir the solution for 30 minutes to allow for catalyst formation.

-

Add the tetrahydropyridine substrate.

-

Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).

-

Carefully vent the reactor and concentrate the reaction mixture.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC.

| Catalyst System | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |

| [Rh(COD)₂]BF₄ / (R)-BINAP | 50 | 25 | >95 | [2] |

| [RhCp*Cl₂]₂ / Chiral Amine | (Formic Acid) | 40 | >90 | [15] |

Table 3: Representative Conditions for Asymmetric Hydrogenation.

Conclusion

The catalytic modification of the tert-butyl 3-(piperidin-4-yl)butanoate scaffold offers a powerful and versatile platform for the generation of diverse libraries of compounds for drug discovery. Palladium-catalyzed N-arylation provides a robust method for functionalizing the piperidine nitrogen, while transition-metal-catalyzed C-H activation enables the direct modification of the carbon skeleton with increasing control over site-selectivity. Furthermore, the principles of asymmetric catalysis can be applied to introduce chirality, a critical aspect of modern pharmaceutical design. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage these advanced catalytic methods in their pursuit of novel and impactful therapeutic agents.

References

-

D. A. Candito, M. G. L. Hammond, and B. U. W. Maes, "First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation," Monatshefte für Chemie - Chemical Monthly, vol. 144, no. 5, pp. 705–709, 2013. [Link]

-

Q. Li, et al., "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation," Nature Catalysis, vol. 3, no. 1, pp. 105-112, 2020. [Link]

-

P. O'Brien, "Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine," Angewandte Chemie International Edition, vol. 48, no. 21, pp. 3795-3797, 2009. [Link]

-

J. R. T. Leduc, et al., "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles," Organic Process Research & Development, vol. 23, no. 8, pp. 1594-1606, 2019. [Link]

-

X. Wang, et al., "Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis," Nature Communications, vol. 16, no. 1, p. 7345, 2025. [Link]

-

Y. Chen, et al., "Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling," Organic Letters, vol. 27, no. 11, pp. 2933-2938, 2025. [Link]

-

ResearchGate, "Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4." [Link]

-

D. M. Guptill and H. M. L. Davies, "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate," Chemistry – A European Journal, vol. 22, no. 38, pp. 13548-13552, 2016. [Link]

-

S. Z. Taskin, M. B. Guc, and I. Yilmaz, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds," Molecular Diversity, vol. 27, no. 5, pp. 2021-2051, 2023. [Link]

-

K. R. Campos, et al., "CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE," The Journal of Organic Chemistry, vol. 73, no. 18, pp. 7343-7346, 2008. [Link]

-

A. K. Yadav, et al., "Ruthenium catalyzed β-C(sp3)–H functionalization on the 'privileged' piperazine nucleus," Chemical Communications, vol. 54, no. 55, pp. 7633-7636, 2018. [Link]

-

V. G. V. D. S. Reddy, et al., "Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles," The Journal of Organic Chemistry, vol. 76, no. 15, pp. 6055-6065, 2011. [Link]

-

H. Hagiwara, et al., "P-32 Development of the New Method for the Functionalization of 2-Pyridinone Derivatives and Its Application to Alkaloid Syntheses(Poster Presentation)," Symposium on the Chemistry of Natural Products, vol. 50, pp. 193-198, 2008. [Link]

-

ResearchGate, "Catalytic α-alkynylation of piperidine 1h." [Link]

-

A. A. K. El-Gazzar, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 27, no. 19, p. 6649, 2022. [Link]

-

Y. Wang, et al., "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines," The Journal of Organic Chemistry, vol. 89, no. 13, pp. 9308-9319, 2024. [Link]

-

Y. Wang, et al., "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines," The Journal of Organic Chemistry, vol. 89, no. 13, pp. 9308-9319, 2024. [Link]

-

Y. Zhang, et al., "Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine," Nature Communications, vol. 14, no. 1, p. 573, 2023. [Link]

-

A. A. K. El-Gazzar, et al., "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines," Molecules, vol. 27, no. 19, p. 6649, 2022. [Link]

-

S. K. Guchhait, et al., "Ruthenium-catalyzed formal sp 3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes," Organic & Biomolecular Chemistry, vol. 19, no. 6, pp. 1362-1367, 2021. [Link]

- Google Patents, "CH633264A5 - N-alkyl-piperidine DERIV

-

ResearchGate, "C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF." [Link]

-

E. Brenner and Y. Fort, "Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine," Tetrahedron Letters, vol. 41, no. 26, pp. 5359-5362, 2000. [Link]

-

ResearchGate, "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." [Link]

-

D. A. Watson, et al., "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions," Accounts of Chemical Research, vol. 49, no. 8, pp. 1588-1601, 2016. [Link]

-

M. R. D. M. de la Fuente, et al., "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary CH Bond," Angewandte Chemie International Edition, vol. 63, no. 1, e202313503, 2024. [Link]

-

ARCHIE-WeSt, "Iridium-catalysed C-6 hydrogen isotope exchange of pyridines." [Link]

-

Bode Research Group, "Update to 2012 Bode Research Group," 2012. [Link]

-

X. Wang, et al., "Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters," Organic Chemistry Frontiers, vol. 12, no. 1, pp. 123-130, 2025. [Link]

-

B. P. Fors, et al., "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions," Organic Letters, vol. 18, no. 21, pp. 5624-5627, 2016. [Link]

-

Y. Shimizu, "Chapter 18: Catalytic C-H Functionalization." [Link]

-

Chemspace, "The Role of Piperidine Derivatives in Medicinal Chemistry." [Link]

-

A. Despois and N. Cramer, "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines," ChemRxiv, 2024. [Link]

-

ResearchGate, "Iridium Catalysts for Hydrogen Isotope Exchange | Request PDF." [Link]

-

W. Itano, "Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold." [Link]

-

A. Despois and N. Cramer, "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines," Nature Chemistry, vol. 17, no. 12, pp. 1587-1594, 2025. [Link]

-

M. R. D. M. de la Fuente, et al., "tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds," ChemRxiv, 2024. [Link]

-

A. M. Messinis, et al., "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive," ChemRxiv, 2023. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]

- 10. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ruthenium Catalyzed Decarbonylative Arylation at sp3 Carbon Centers in Pyrrolidine and Piperidine Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-Butyl 3-Piperidin-4-ylbutanoate

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing stalled conversions or impurity generation during the acid-catalyzed deprotection of Tert-butyl 3-piperidin-4-ylbutanoate .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the mechanistic causality of deprotection failures, provide self-validating experimental workflows, and offer data-driven troubleshooting strategies to ensure quantitative yields of your target carboxylic acid.

Mechanistic Causality: Why Does Deprotection Fail?

The tert-butyl (t-Bu) ester is a highly stable protecting group that requires strong acidic conditions—typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)—for removal. The reaction mechanism relies on the protonation of the ester carbonyl, followed by rate-limiting C–O bond cleavage. This generates the desired carboxylic acid and a highly reactive tert-butyl cation (1)[1].

For your specific substrate, Tert-butyl 3-piperidin-4-ylbutanoate, the basic piperidine nitrogen is instantly protonated in strong acid, forming an ammonium salt. While this temporarily protects the nitrogen from alkylation during the reaction, the unquenched tert-butyl cation can undergo elimination to form isobutylene gas. Because this cleavage is an equilibrium process, trapped isobutylene in a sealed flask can drive the reaction backward, leading to stalled conversions (e.g., plateauing at 70-80%). Furthermore, during solvent evaporation, the localized concentration of electrophilic cations can lead to re-alkylation side reactions if scavengers are not employed (2)[2].

Mechanism of acid-catalyzed tert-butyl ester cleavage and the critical role of carbocation scavengers.

Troubleshooting Guides & FAQs

Q: My LC-MS shows 20% remaining starting material even after 4 hours in 20% TFA/DCM. Should I just leave it overnight? A: Not necessarily. While shorter cleavage times (<2 hours) are a primary cause of incomplete tert-butyl ester deprotection (3)[3], plateauing at 80% suggests a physical or equilibrium issue. First, ensure your reaction vessel is properly vented (e.g., via a bubbler) to allow isobutylene gas to escape, driving the equilibrium forward. Second, the product's TFA salt might be precipitating early and physically encapsulating unreacted starting material. If this occurs, increase the solvent volume or switch to a higher TFA concentration (up to 50%).

Q: I am seeing a persistent +56 Da impurity peak on my mass spectra. What is this and how do I eliminate it? A: This is the classic signature of tert-butylation. The tert-butyl cation generated during cleavage is a potent electrophile. If not quenched, it can re-alkylate the piperidine nitrogen during the concentration phase. You must implement a "scavenger cocktail." A standard and highly effective mixture is TFA/H₂O/TIPS (95:2.5:2.5) (4)[4]. TIPS acts as a hydride donor to reduce the cation to inert isobutane, while water quenches it to tert-butanol.

Q: When should I switch from TFA/DCM to HCl/Dioxane? A: TFA is highly volatile and easy to remove, but it often yields oily trifluoroacetate salts that can trap impurities (5)[5]. 4M HCl in 1,4-Dioxane is a powerful alternative that often drives the reaction to completion much faster (30-60 mins) and typically yields a highly crystalline hydrochloride salt, which aids in downstream purification (6)[6].

Diagnostic workflow for troubleshooting incomplete deprotection and identifying side reactions.

Quantitative Data & Reagent Selection

Table 1: Performance Comparison of Deprotection Reagents

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |

| Typical Concentration | 20–50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane |

| Reaction Time | 0.5 – 4.0 hours | 30 minutes – 2.0 hours |

| Product Salt Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often crystalline) |

| Volatility / Removal | High; easily removed in vacuo | Moderate; requires co-evaporation |

| Side Reaction Risk | High (requires scavengers) | Lower (isobutylene escapes easily) |

Table 2: Scavenger Selection Guide for TFA Cleavage

| Scavenger | Typical Concentration | Primary Function | Mechanistic Target |

| Water (H₂O) | 2.5% – 5.0% | Hydration / Quenching | Converts t-butyl cation to t-butanol |

| Triisopropylsilane (TIPS) | 2.5% – 5.0% | Hydride Donor | Reduces t-butyl cation to inert isobutane |

| Thioanisole | 2.5% – 5.0% | Soft Nucleophile | Traps carbocations, protects sensitive residues |

Self-Validating Experimental Protocols

Protocol A: Scavenger-Assisted TFA Deprotection

Objective: Complete cleavage of the t-butyl ester while preventing re-alkylation of the piperidine nitrogen. Causality: The addition of TIPS and water ensures that the highly reactive t-butyl cation is irreversibly quenched, driving the equilibrium forward and preventing +56 Da impurities.